N,N-Dimethyl-2-piperidinecarboxamide hydrochloride
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Overview
Description
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of 2-piperidinecarboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under appropriate conditions.
Major Products:
Oxidation: N,N-Dimethyl-2-piperidinecarboxamide N-oxide.
Reduction: N,N-Dimethyl-2-piperidinecarboxamide amine.
Substitution: Various substituted piperidinecarboxamide derivatives.
Scientific Research Applications
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-4-piperidinecarboxamide hydrochloride: Similar structure but with the dimethylamino group at the 4-position.
N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
N,N-Dimethyl-2-piperidinecarboxamide: The free base form without the hydrochloride salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
N,N-dimethylpiperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVOIVIJWGHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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